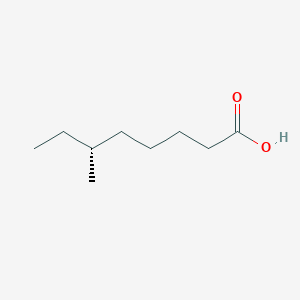

(R)-6-Methyloctanoic acid

Description

Structure

3D Structure

Properties

Molecular Formula |

C9H18O2 |

|---|---|

Molecular Weight |

158.24 g/mol |

IUPAC Name |

(6R)-6-methyloctanoic acid |

InChI |

InChI=1S/C9H18O2/c1-3-8(2)6-4-5-7-9(10)11/h8H,3-7H2,1-2H3,(H,10,11)/t8-/m1/s1 |

InChI Key |

GPOPHQSTNHUENT-MRVPVSSYSA-N |

Isomeric SMILES |

CC[C@@H](C)CCCCC(=O)O |

Canonical SMILES |

CCC(C)CCCCC(=O)O |

Origin of Product |

United States |

Advanced Synthetic Strategies for Enantiomerically Pure R 6 Methyloctanoic Acid

Asymmetric Synthesis Approaches for Chiral Branched Fatty Acids

Several methodologies have been developed to control the stereochemistry during the synthesis of chiral branched fatty acids. These approaches can be broadly categorized into enzymatic methods, metal-catalyzed transformations, and the use of chiral auxiliaries.

Chemoenzymatic Syntheses and Resolution Methods

Chemoenzymatic strategies leverage the high stereoselectivity of enzymes to either resolve racemic mixtures or to create chiral centers in a synthetic sequence. Kinetic enzymatic resolution is a widely used technique for separating enantiomers of chiral carboxylic acids. This method relies on an enzyme, typically a lipase (B570770), that selectively catalyzes the esterification or hydrolysis of one enantiomer at a much faster rate than the other, allowing for the separation of the unreacted acid and the newly formed ester.

For instance, the enzymatic resolution of racemic 4-methyloctanoic acid, a structural analog of 6-methyloctanoic acid, has been successfully demonstrated using immobilized lipase from Candida antarctica. This process affords both the (R)- and (S)-enantiomers with high optical purity. The enzyme selectively esterifies the (S)-enantiomer, leaving the desired (R)-enantiomer as an unreacted acid, which can then be isolated.

Table 1: Example of Enzymatic Resolution of 4-Methyloctanoic Acid This table is illustrative and based on typical results for this type of resolution.

| Enzyme | Substrate | Product (Ester) | Unreacted Acid | Enantiomeric Excess (ee) of Acid |

|---|---|---|---|---|

| Immobilized Lipase from Candida antarctica | (R,S)-4-Methyloctanoic acid | (S)-4-Methyloctanoate ester | (R)-4-Methyloctanoic acid | >95% |

In addition to resolution, enzymes can be used in asymmetric synthesis cascades. For example, ene-reductases can stereoselectively reduce a carbon-carbon double bond to establish a chiral center, which can then be elaborated into the final branched fatty acid.

Metal-Catalyzed Enantioselective Transformations (e.g., Zirconium-Catalyzed Asymmetric Carbo-alumination)

Transition-metal catalysis offers powerful methods for asymmetric carbon-carbon bond formation. A prominent example is the Zirconium-Catalyzed Asymmetric Carbo-alumination (ZACA) reaction, developed by Nobel laureate Ei-ichi Negishi. google.com This reaction facilitates the chiral functionalization of unactivated terminal alkenes. researchgate.netnih.gov

The ZACA reaction involves the addition of an organoaluminum reagent, such as trimethylaluminum, across a terminal alkene in the presence of a chiral bis(indenyl)zirconium catalyst. google.com This process generates a new chiral organoaluminum intermediate with high enantioselectivity. This intermediate can then be oxidized to produce a chiral alcohol, which serves as a versatile precursor to the target chiral branched fatty acid via subsequent oxidation of the alcohol functionality. proquest.com The reaction has been demonstrated to be a powerful tool for preparing a wide range of chiral natural products. researchgate.net The choice of a chlorinated hydrocarbon as the solvent is often crucial to suppress undesired side reactions. nih.gov

A key advantage of the ZACA reaction is its applicability to simple alkenes that lack other functional groups, making it a highly flexible method for installing a chiral methyl branch. mdpi.com The resulting chiral alcohols can be produced with enantiomeric excesses often in the range of 80-88%, which can be further enhanced to ≥99% ee through subsequent lipase-catalyzed acetylation. proquest.com

Table 2: Key Features of the ZACA Reaction for Chiral Alcohol Synthesis

| Parameter | Description |

|---|---|

| Catalyst | Chiral zirconocene (B1252598) derivatives, e.g., (-)-(NMI)2ZrCl2 (dichlorobis(neomenthylindenyl)zirconium) |

| Reactants | Terminal alkene and an organoaluminum reagent (e.g., AlMe3) |

| Key Transformation | Enantioselective carbo-alumination of the C=C double bond |

| Intermediate Product | Chiral organoaluminum species |

| Final Product (after oxidation) | Chiral alcohol (precursor to the chiral fatty acid) |

Chiral Auxiliary-Mediated Methodologies

Chiral auxiliaries are stereogenic groups that are temporarily incorporated into a prochiral substrate to direct a subsequent stereoselective transformation. rsc.org After the desired chiral center has been created, the auxiliary is removed and can often be recovered for reuse. nih.gov This strategy is one of the most reliable and well-established methods for asymmetric synthesis.

In the context of synthesizing chiral branched fatty acids, a carboxylic acid can be converted into an amide using a chiral amine as the auxiliary. The α-proton of this chiral amide can then be deprotonated to form a chiral enolate. The subsequent alkylation of this enolate occurs diastereoselectively, guided by the stereochemistry of the auxiliary. Finally, hydrolysis of the amide removes the auxiliary and reveals the enantiomerically enriched carboxylic acid.

A notable example is the use of pseudoephedrine as a chiral auxiliary for the asymmetric synthesis of (R)- and (S)-4-methyloctanoic acid. nih.gov The α-proton of the pseudoephedrine amide is deprotonated by a strong, non-nucleophilic base to form an enolate, which then reacts with an alkyl halide. The stereochemical outcome of the addition is directed by the auxiliary. Subsequent acidic hydrolysis cleaves the amide bond, yielding the target chiral fatty acid with high enantiomeric excess (typically 93-94% ee). nih.gov

Table 3: General Steps in Chiral Auxiliary-Mediated Synthesis

| Step | Description | Purpose |

|---|---|---|

| 1. Auxiliary Attachment | A prochiral carboxylic acid is coupled with a chiral auxiliary (e.g., pseudoephedrine) to form a chiral amide. | Introduce a stereodirecting group. |

| 2. Diastereoselective Alkylation | The chiral amide is deprotonated to form an enolate, which is then alkylated with an appropriate electrophile. | Create the new stereocenter under the control of the auxiliary. |

| 3. Auxiliary Removal | The amide is hydrolyzed (e.g., with strong acid) to cleave the auxiliary. | Release the enantiomerically pure target fatty acid. |

Total Synthesis Pathways of Related Complex Natural Products Incorporating Branched-Chain Fatty Acid Moieties

Branched-chain fatty acid moieties are integral components of numerous complex natural products, including many with potent biological activities. The total synthesis of these molecules provides a platform for validating and applying asymmetric methodologies. A prominent example is the marine-derived peptide Dolastatin 10. mdpi.com

Dolastatin 10 is a powerful antineoplastic agent originally isolated from the sea hare Dolabella auricularia. nih.govproquest.com Its unique structure is a pentapeptide that contains several unusual amino acid residues. One of these is (3R,4S,5S)-dolaisoleuine (Dil), a C9 amino acid with a branched alkyl chain that presents a significant synthetic challenge. mdpi.com

The total synthesis of Dolastatin 10 required the development of stereoselective routes to its complex constituent amino acids. google.comproquest.com The synthesis of the dolaisoleuine unit, in particular, showcases strategies for constructing complex branched-chain structures. Stereoselective routes to this unit have been achieved by employing a specific chiral oxazolidinone in an aldol (B89426) condensation reaction to establish the required stereocenters. proquest.com This approach highlights how chiral auxiliary-mediated methods are crucial for building the complex, stereochemically rich fragments that are later assembled into the final natural product. The successful total synthesis of Dolastatin 10 not only confirmed its absolute configuration but also enabled the synthesis of analogs for structure-activity relationship (SAR) studies, eventually leading to the development of potent antibody-drug conjugates (ADCs) for cancer therapy. nih.gov

Metabolic Fates and Biotransformation of Branched Chain Fatty Acids

In Vivo Degradation Pathways (e.g., Alpha-Oxidation and Beta-Oxidation Cycles)

The in vivo degradation of (R)-6-Methyloctanoic acid and other BCFAs primarily involves modifications of the beta-oxidation pathway, and in specific cases, the alpha-oxidation pathway. The applicability of each pathway is dictated by the location of the methyl group.

Beta-Oxidation: For many BCFAs, including 6-methyloctanoic acid, beta-oxidation is the principal catabolic route. jackwestin.com This process occurs within the mitochondria and peroxisomes, systematically shortening the fatty acid chain by two-carbon units at a time, producing acetyl-CoA, NADH, and FADH2. wikipedia.orgyoutube.com The methyl branch in 6-methyloctanoic acid is located at a position that does not initially impede the beta-oxidation spiral. The pathway proceeds as follows:

Activation: The fatty acid is first activated to its coenzyme A (CoA) derivative, 6-methyloctanoyl-CoA.

First Cycle: The first round of beta-oxidation removes two carbons from the carboxyl end, yielding acetyl-CoA and 4-methylhexanoyl-CoA.

Second Cycle: A second round of beta-oxidation yields another molecule of acetyl-CoA and 2-methylbutyryl-CoA.

At this stage, the resulting intermediate, 2-methylbutyryl-CoA, has a methyl group at the alpha-carbon (C2 position relative to the new carboxyl end), which requires further specialized enzymatic steps analogous to those in the catabolism of the branched-chain amino acid isoleucine. nih.gov

Alpha-Oxidation: Alpha-oxidation is a crucial pathway for BCFAs where the methyl group is located at the beta-carbon (C3), which sterically hinders the formation of a double bond required for beta-oxidation. microbenotes.comlibretexts.org The most well-studied example is the metabolism of phytanic acid. wikipedia.orgbyjus.com This peroxisomal pathway involves the removal of a single carbon atom from the carboxyl end of the fatty acid. wikipedia.org This process converts the problematic β-methylated acid into a substrate that, after activation, can be degraded via beta-oxidation. byjus.comnih.gov Since this compound does not possess a beta-methyl branch, alpha-oxidation is not its primary initial degradation pathway.

| Pathway | Primary Substrates | Cellular Location | Function |

|---|---|---|---|

| Beta-Oxidation | Straight-chain and some branched-chain fatty acids (e.g., 6-methyloctanoic acid) | Mitochondria, Peroxisomes | Removes two-carbon units (acetyl-CoA) per cycle for energy production. jackwestin.comwikipedia.org |

| Alpha-Oxidation | β-methyl branched-chain fatty acids (e.g., phytanic acid) | Peroxisomes | Removes one carbon unit to bypass the β-methyl block, preparing the molecule for subsequent beta-oxidation. wikipedia.orgnih.gov |

Enzymatic Transformations and Intermediates

The breakdown of this compound is a multi-step process involving several key enzymes and generating specific metabolic intermediates. The initial steps follow the canonical beta-oxidation pathway, after which enzymes from branched-chain amino acid catabolism are required.

The key enzymatic steps are:

Acyl-CoA Synthetase: Activates 6-methyloctanoic acid to 6-methyloctanoyl-CoA.

Beta-Oxidation Enzymes: A cycle of four enzymes—acyl-CoA dehydrogenase, enoyl-CoA hydratase, 3-hydroxyacyl-CoA dehydrogenase, and thiolase—catalyzes the removal of two-carbon units. wikipedia.orglibretexts.org

Branched-Chain α-Keto Acid Dehydrogenase (BCKDH) Complex: After two cycles of beta-oxidation, the resulting 2-methylbutyryl-CoA is processed by enzymes in the isoleucine degradation pathway. The BCKDH complex is a critical rate-limiting enzyme in the catabolism of all three branched-chain amino acids and their corresponding α-keto acids. nih.govyoutube.com

The degradation pathway generates several key intermediates before the carbon skeleton fully enters central metabolism.

| Step | Input Substrate | Key Enzyme(s) | Output Intermediate(s) | Metabolic Context |

|---|---|---|---|---|

| Activation | 6-Methyloctanoic acid | Acyl-CoA Synthetase | 6-Methyloctanoyl-CoA | Fatty Acid Activation |

| Beta-Oxidation Cycle 1 | 6-Methyloctanoyl-CoA | Beta-oxidation enzymes | 4-Methylhexanoyl-CoA + Acetyl-CoA | Fatty Acid Oxidation |

| Beta-Oxidation Cycle 2 | 4-Methylhexanoyl-CoA | Beta-oxidation enzymes | 2-Methylbutyryl-CoA + Acetyl-CoA | Fatty Acid Oxidation |

| Subsequent Degradation | 2-Methylbutyryl-CoA | BCKDH complex and others | Propionyl-CoA + Acetyl-CoA | Branched-Chain Amino Acid Catabolism nih.gov |

The final products, acetyl-CoA and propionyl-CoA, can enter the citric acid cycle for complete oxidation and energy production. nih.gov Propionyl-CoA is first carboxylated to methylmalonyl-CoA, which is then converted to succinyl-CoA, a direct citric acid cycle intermediate.

Comparative Metabolism of Chiral Branched Fatty Acids Across Biological Systems

The metabolism of chiral BCFAs is complicated by the stereospecificity of many metabolic enzymes. The "(R)-" configuration of this compound at the C6 chiral center means that as beta-oxidation proceeds, the chirality is retained in the resulting intermediates.

A key enzyme in the metabolism of chiral BCFAs, particularly those with branching at the α- or β-positions, is α-methylacyl-CoA racemase (AMACR). researchgate.net This enzyme is responsible for the chiral inversion of (R)-isomers of α-methylacyl-CoAs to their corresponding (S)-isomers. researchgate.net Most subsequent enzymes in the beta-oxidation pathway are specific for the (S)-stereoisomer. Therefore, the presence and activity of racemases like AMACR are critical for the complete degradation of many chiral BCFAs derived from the diet.

While the methyl group in this compound is not at the α-position initially, the intermediate 2-methylbutyryl-CoA is chiral at the C2 position. The natural intermediate from isoleucine degradation is (S)-2-methylbutyryl-CoA. If the degradation of this compound were to produce (R)-2-methylbutyryl-CoA, a racemase would be necessary for its further metabolism.

The efficiency of BCFA metabolism can vary across different biological systems and organisms, depending on the expression levels and substrate specificities of their oxidative and racemase enzymes. In humans, defects in the alpha-oxidation pathway or in peroxisomal beta-oxidation can lead to the accumulation of specific BCFAs, resulting in severe metabolic disorders. nih.gov For example, a deficiency in phytanoyl-CoA dioxygenase, an alpha-oxidation enzyme, leads to Refsum's disease, characterized by the accumulation of phytanic acid. wikipedia.org This highlights the specialized and essential nature of the enzymatic machinery required to process these complex lipids.

Biochemical and Cellular Roles of R 6 Methyloctanoic Acid Within Biological Systems

Contribution to Membrane Structure and Fluidity Regulation

Biological membranes are dynamic, fluid structures primarily composed of a phospholipid bilayer, which provides a selectively permeable barrier for the cell and its organelles. The fluidity of this membrane is crucial for a multitude of cellular processes, including signal transduction, nutrient transport, and the function of membrane-bound proteins. This fluidity is heavily dependent on the composition of the fatty acid chains within the phospholipids. taylorandfrancis.comkhanacademy.org

The incorporation of branched-chain fatty acids like 6-methyloctanoic acid into the phospholipid bilayer has a pronounced effect on membrane fluidity. The methyl branch disrupts the uniform, tight packing that is characteristic of straight-chain saturated fatty acids. This disruption creates more space between the acyl chains, reducing the van der Waals forces among them. Consequently, the melting temperature of the membrane is lowered, and its fluidity is increased, ensuring the membrane remains in a functional liquid-crystalline state over a broader range of temperatures. taylorandfrancis.com This regulation is vital for organisms to maintain cellular integrity and function in varying environmental conditions.

| Feature | Impact of Straight-Chain Fatty Acids | Impact of (R)-6-Methyloctanoic Acid |

| Packing | Tight, ordered packing | Disrupted, less ordered packing |

| Intermolecular Forces | Stronger van der Waals forces | Weaker van der Waals forces |

| Membrane Fluidity | Decreased fluidity (more rigid) | Increased fluidity |

| Melting Temperature | Higher | Lower |

Roles in Microbial Physiology and Adaptation

Microorganisms exhibit remarkable adaptability to diverse and often harsh environments. A key strategy for survival involves modulating the composition of their cellular membranes to maintain optimal function. Branched-chain fatty acids are central to these adaptive mechanisms.

Bacterial motility, often driven by flagella, and the formation of biofilms are complex processes that are intrinsically linked to the cell membrane. The membrane anchors the flagellar motor and houses the sensory proteins required for chemotaxis. Membrane fluidity, influenced by its fatty acid composition, can therefore affect the efficiency of these systems. While direct studies on this compound's specific role are limited, the general principle holds that an optimally fluid membrane is necessary for these functions.

Biofilm formation involves the adherence of bacteria to surfaces and to each other, a process mediated by cell surface structures and the secretion of an extracellular polymeric substance (EPS). nih.govnih.gov The initial attachment phase is highly dependent on the physicochemical properties of the cell surface. Alterations in membrane lipid composition, including the ratio of branched-chain to straight-chain fatty acids, can modify cell surface hydrophobicity, thereby influencing the ability of bacteria to adhere and initiate biofilm formation. rsc.org

Bacteria frequently encounter environmental stresses such as extreme temperatures, osmotic shifts, and exposure to toxic compounds. A primary response to such challenges is the modification of the cell membrane's fatty acid profile, a process known as homeoviscous adaptation. frontiersin.orgnih.gov

Studies on various bacteria, such as Rhodococcus opacus, have shown that exposure to toxic aromatic compounds or salt stress induces significant changes in cellular fatty acid content. nih.gov These bacteria respond by altering the average chain length and degree of unsaturation of their membrane fatty acids. nih.gov Notably, some bacteria increase the proportion of methyl-branched fatty acids in their membranes as a protective measure against lipophilic solvents. nih.gov This adaptation is thought to reduce membrane permeability and enhance tolerance to the disruptive effects of the toxic substances, demonstrating a critical role for branched-chain fatty acids in microbial survival and adaptation. nih.govnih.gov

Function as a Structural Component in Bioactive Natural Products

This compound is not only a component of cellular membranes but also serves as a crucial structural element in complex natural products, particularly antibiotics. The specific isomer found in many of these natural products is (S)-6-methyloctanoic acid. nih.govacs.org

Polymyxin (B74138) Series: The polymyxin antibiotics, including polymyxin B and colistin (B93849) (polymyxin E), are a class of lipopeptide antibiotics that are a last-resort treatment for infections caused by multidrug-resistant Gram-negative bacteria. researchgate.netnih.gov A key structural feature of these molecules is a fatty acid tail attached to a cyclic peptide core. core.ac.uk In several major components of the polymyxin family, such as polymyxin B1 and colistin A, this tail is (S)-6-methyloctanoic acid. nih.govresearchgate.net This lipophilic tail is indispensable for the antibiotic's antimicrobial activity; its removal results in a dramatic loss of efficacy. nih.gov

Antimycin Series: In contrast, 6-methyloctanoic acid is not a known structural component of the antimycin series of antibiotics. Antimycin A, for example, is a nine-membered lactone ring with different substituents and is primarily known as a potent inhibitor of the mitochondrial respiratory chain. nih.gov

| Antibiotic Series | Role of 6-Methyloctanoic Acid | Primary Target |

| Polymyxin | Essential fatty acid tail ((S)-isomer) for antimicrobial activity. nih.govresearchgate.net | Outer membrane of Gram-negative bacteria. nih.govnih.gov |

| Antimycin | Not a known structural component. nih.gov | Mitochondrial respiratory chain (Complex III). nih.gov |

The bactericidal action of polymyxins is a direct result of their interaction with and disruption of the bacterial membrane. The process is initiated by the positively charged peptide ring of the polymyxin, which electrostatically interacts with the negatively charged lipopolysaccharide (LPS) molecules in the outer membrane of Gram-negative bacteria. nih.govnih.gov

Following this initial binding, the hydrophobic (S)-6-methyloctanoic acid tail inserts itself into the lipid A region of the LPS and the hydrophobic core of the outer membrane. nih.govnih.gov This insertion physically disrupts the organized structure of the membrane, displacing the divalent cations (Mg²⁺ and Ca²⁺) that normally stabilize the LPS layer. The result is a localized destabilization and permeabilization of the outer membrane, allowing the polymyxin molecule to access the inner cytoplasmic membrane. nih.gov The continued disruptive action on the inner membrane leads to the leakage of essential cellular contents, ultimately causing cell death. nih.gov The stereospecificity of the fatty acid and amino acid components is crucial for this mechanism of action. acs.org

Antimicrobial Activity of Polymyxin and Antimycin Series Antibiotics

Enzyme Inhibition Mechanisms (e.g., Cytochrome bc1 complex)

The cytochrome bc1 complex, also known as Complex III, is a critical component of the mitochondrial electron transport chain. It catalyzes the transfer of electrons from ubiquinol (B23937) to cytochrome c, a process coupled to the translocation of protons across the inner mitochondrial membrane, which generates the proton-motive force necessary for ATP synthesis plos.orgnih.gov. The essential function of this complex makes it a target for various natural and synthetic inhibitors, which typically act at one of two distinct sites: the ubiquinol oxidation (Qo) site or the ubiquinone reduction (Qi) site plos.orgresearchgate.net.

While numerous compounds are known to inhibit the cytochrome bc1 complex, specific studies detailing the direct inhibitory action of this compound on this enzyme are not prominently available in current research literature. The mechanisms of known inhibitors often involve binding to the Qo or Qi sites, thereby blocking the electron transfer process researchgate.netnih.gov. Further investigation is required to determine whether this compound or other branched-chain fatty acids have any direct or indirect modulatory effects on the cytochrome bc1 complex.

Other Biological Activities Derived from Parent Molecules (e.g., Sterol O-Acyltransferase Inhibition)

Sterol O-acyltransferase (SOAT), also known as Acyl-CoA:cholesterol acyltransferase (ACAT), is an intracellular enzyme located in the endoplasmic reticulum. wikipedia.org Its primary function is to catalyze the esterification of cholesterol by transferring a fatty acyl group from a long-chain fatty acyl-CoA molecule to cholesterol, forming cholesteryl esters nih.govnih.gov. This process is crucial for storing cholesterol within lipid droplets, thereby preventing the toxic accumulation of free cholesterol in cellular membranes. wikipedia.org Due to its central role in cholesterol homeostasis, SOAT is a therapeutic target for conditions such as atherosclerosis and certain cancers. nih.govdartmouth.edu

The substrates for the SOAT-catalyzed reaction are typically long-chain fatty acyl-CoAs. nih.gov While the direct inhibition of SOAT by this compound has not been extensively documented, its status as a fatty acid suggests a potential interaction with cholesterol metabolism. The CoA-activated form of this compound could theoretically act as a substrate or a competitive inhibitor, although the enzyme's preference for straight, long-chain fatty acids may limit this interaction.

Interconnections with Branched-Chain Amino Acid Metabolism and Systemic Homeostasis

The metabolism of this compound is fundamentally linked to the catabolism of branched-chain amino acids (BCAAs)—leucine, isoleucine, and valine. This connection provides a direct pathway through which dietary protein intake can influence the cellular pool of branched-chain fatty acids.

In many organisms, particularly bacteria, the catabolism of BCAAs provides the necessary primer molecules for the synthesis of BCFAs. nih.govfrontiersin.org The metabolic breakdown of BCAAs is initiated by a transamination reaction catalyzed by a branched-chain aminotransferase (BCAT), which converts the BCAA to its corresponding branched-chain α-keto acid (BCKA) nih.govyoutube.com. This is followed by an irreversible oxidative decarboxylation step mediated by the branched-chain α-keto acid dehydrogenase (BCKDH) complex, which produces a branched-chain acyl-CoA mdpi.comresearchgate.net. For instance, the catabolism of isoleucine yields 2-methyl-butyryl-CoA, which can serve as a primer for the synthesis of anteiso-branched-chain fatty acids. nih.gov This metabolic crosstalk is essential for regulating the composition of membrane phospholipids, thereby controlling membrane fluidity. nih.gov

| Enzyme | Abbreviation | Function | Product Relevant to BCFA Synthesis |

|---|---|---|---|

| Branched-Chain Aminotransferase | BCAT | Catalyzes the reversible transamination of BCAAs to their corresponding α-keto acids. nih.gov | Branched-chain α-keto acids (BCKAs) |

| Branched-Chain α-Keto Acid Dehydrogenase Complex | BCKDH | Catalyzes the irreversible oxidative decarboxylation of BCKAs. mdpi.com This is the rate-limiting step in BCAA catabolism. researchgate.net | Branched-chain acyl-CoAs (e.g., isobutyryl-CoA, isovaleryl-CoA, 2-methylbutyryl-CoA) nih.gov |

Signaling Pathways and Metabolic Remodeling

The metabolic precursors to BCFAs, the BCAAs, are not merely building blocks for proteins but also potent signaling molecules. Leucine, in particular, is a well-established activator of the mammalian target of rapamycin (B549165) complex 1 (mTORC1) pathway, a central regulator of cell growth, proliferation, and protein synthesis. swimmingscience.netmdpi.com Chronic elevation of BCAAs can lead to sustained mTORC1 activation, which is linked to metabolic stress and the development of insulin (B600854) resistance. nih.gov

Elevated BCAA levels and their catabolites can induce metabolic remodeling. In states of metabolic overload, such as in a high-fat diet, BCAA supplementation can exacerbate insulin resistance by activating stress-related signaling pathways, including c-Jun N-terminal kinase (JNK). nih.gov Furthermore, BCFAs themselves have been shown to modulate gene expression in hepatocytes, influencing the transcription of genes involved in fatty acid synthesis and inflammation, such as fatty acid synthase (FASN) and C-reactive protein (CRP). nih.gov This indicates that BCFAs can actively participate in remodeling cellular metabolic and inflammatory responses.

Crosstalk with Glucose and Straight-Chain Fatty Acid Metabolism

There is significant metabolic crosstalk between BCFAs (and their BCAA precursors), glucose, and straight-chain fatty acids (SCFAs). The relationship between fatty acid and glucose oxidation is often reciprocal, a concept described by the Randle Cycle, where increased fatty acid oxidation inhibits glucose metabolism. nih.gov

Elevated levels of BCAAs, particularly in the context of a high-fat diet, can disrupt this balance. The catabolism of BCAAs and BCFAs produces intermediates such as propionyl-CoA and succinyl-CoA, which enter the tricarboxylic acid (TCA) cycle. nih.gov This process, known as anaplerosis, can "fill" the TCA cycle, and when combined with a high influx of acetyl-CoA from SCFA oxidation, it can lead to mitochondrial overload. nih.gov This overload results in the incomplete oxidation of fatty acids, evidenced by the accumulation of long-chain acylcarnitines, and contributes to cellular stress and impaired insulin signaling. nih.govphysiology.org Therefore, the metabolism of this compound and related compounds is tightly integrated with the central energy pathways of the cell, and its dysregulation can impact systemic glucose and lipid homeostasis.

| Metabolic Aspect | Branched-Chain Amino Acids (BCAAs) | Straight-Chain Fatty Acids (SCFAs) |

|---|---|---|

| Primary Role | Protein synthesis, signaling (mTOR activation), precursors for BCFAs. mdpi.com | Primary energy source via β-oxidation, components of complex lipids. |

| Catabolic End Products | Acetyl-CoA, Succinyl-CoA, Propionyl-CoA. nih.gov | Primarily Acetyl-CoA. |

| Impact on TCA Cycle | Provide anaplerotic substrates, contributing to mitochondrial overload in excess. nih.gov | Provide the main fuel (acetyl-CoA) for the TCA cycle. |

| Interaction in Insulin Resistance | Synergize with high fat levels to promote insulin resistance through mTOR and JNK signaling. nih.gov | Contribute to insulin resistance via accumulation of lipid intermediates (e.g., diacylglycerols, ceramides). |

Q & A

Q. What is the role of (R)-6-methyloctanoic acid in polymyxin antibiotics, and how is it biosynthesized?

- This compound (6-MOA) is a branched-chain fatty acid critical to the structure and antimicrobial activity of polymyxins (e.g., polymyxin B1 and colistin A). It forms an amide bond with the N-terminus of the peptide backbone, enhancing membrane disruption in Gram-negative bacteria . Biosynthesis in Bacillus subtilis and Paenibacillus polymyxa involves L-isoleucine as a precursor, which undergoes elongation and branching via fatty acid metabolic pathways to yield (R)-6-MOA .

Q. What analytical methods are recommended for confirming the identity and purity of this compound?

- Use nuclear magnetic resonance (NMR) to resolve stereochemistry at C6 (e.g., -NMR for branching patterns) and mass spectrometry (MS) for molecular weight confirmation. Chiral chromatography (e.g., HPLC with chiral columns) is essential to distinguish (R)- from (S)-enantiomers . Purity can be validated via gas chromatography (GC) with flame ionization detection .

Q. How can researchers design experiments to study the impact of this compound on polymyxin bioactivity?

- Synthesize polymyxin analogs with modified fatty acyl chains (e.g., substituting 6-MOA with linear or alternative branched chains) and compare minimum inhibitory concentrations (MICs) against multidrug-resistant E. coli or Klebsiella pneumoniae. Include circular dichroism (CD) to assess conformational changes in the peptide-lipid complex .

Advanced Research Questions

Q. How does stereochemistry at C6 influence the biological activity of this compound in antimicrobial peptides?

- The (R)-configuration enhances membrane penetration by optimizing hydrophobic interactions with lipid bilayers. Comparative studies using enantiomeric pairs (R vs. S) show reduced MIC values for (R)-6-MOA derivatives, likely due to improved binding to lipopolysaccharides in bacterial membranes . Molecular dynamics simulations can model these interactions .

Q. What experimental strategies resolve contradictions in the reported natural occurrence of (R)- vs. (S)-6-methyloctanoic acid in bacterial systems?

- Natural 6-MOA in polymyxins is typically (S)-configured due to biosynthesis from L-isoleucine-derived α-ketoacids . However, (R)-6-MOA may arise in engineered strains via isomerase overexpression or nonribosomal peptide synthetase (NRPS) engineering. Isotopic labeling (e.g., -L-isoleucine) can trace biosynthetic pathways to clarify stereochemical outcomes .

Q. How can metabolic engineering improve the yield of this compound in heterologous hosts like Bacillus subtilis?

- Overexpress ilvA (threonine deaminase) and leuABCD (branched-chain amino acid biosynthesis genes) to enhance L-isoleucine flux. Knock out competing pathways (e.g., aceA for acetate metabolism) and introduce heterologous acyl-ACP thioesterases to release 6-MOA from the fatty acid synthase complex .

Q. What methodologies are effective in analyzing structural-activity relationships (SAR) of this compound derivatives?

- Use combinatorial chemistry to synthesize derivatives with varied alkyl chain lengths or substituents (e.g., halogenation at C6). Evaluate SAR via surface plasmon resonance (SPR) for binding affinity to bacterial membranes and cytotoxicity assays in renal cell lines to assess toxicity reduction .

Methodological Notes

- Data Contradiction Analysis : Cross-validate findings using orthogonal techniques (e.g., X-ray crystallography for structural confirmation and in vitro assays for functional validation) .

- Statistical Rigor : Apply mixed-effects models to account for variability in biological replicates when comparing MIC values or synthesis yields .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.